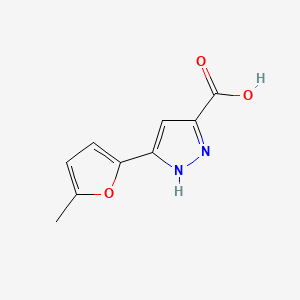![molecular formula C21H21N3O3S B2665723 ethyl 4-({[(1-methyl-5-phenyl-1H-imidazol-2-yl)thio]acetyl}amino)benzoate CAS No. 552822-00-1](/img/structure/B2665723.png)
ethyl 4-({[(1-methyl-5-phenyl-1H-imidazol-2-yl)thio]acetyl}amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is a key component of many drugs .
Synthesis Analysis
Imidazole derivatives can be synthesized through a variety of methods. For example, one method involves the formation of C-N bonds via an aromatic aldehyde and o-phenylenediamine .Molecular Structure Analysis
The imidazole ring in this compound contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole compounds can show a wide range of chemical reactions, largely due to the presence of the imidazole ring. This ring can participate in various reactions due to its amphoteric nature, showing both acidic and basic properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For imidazole, it is a white or colorless solid that is highly soluble in water and other polar solvents .Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
Research on compounds structurally related to ethyl 4-({[(1-methyl-5-phenyl-1H-imidazol-2-yl)thio]acetyl}amino)benzoate highlights innovative synthetic routes and chemical transformations. For instance, the study of sym-tetrazine chemistry includes reactions involving ethyl benzoate thiocarbohydrazone derivatives, leading to the synthesis of various heterocyclic compounds with potential applications in material science and pharmaceuticals (Postovskii et al., 1977). Similarly, research on 4-pyrazolylbenzoates and their hydrogen-bonded supramolecular structures offers insights into the design of new materials and molecular devices (Portilla et al., 2007).
Potential Biological Activities
Compounds related to ethyl 4-({[(1-methyl-5-phenyl-1H-imidazol-2-yl)thio]acetyl}amino)benzoate have been explored for their antimicrobial and antifungal properties. A study on new quinazolines as potential antimicrobial agents exemplifies this application, showcasing the synthesis and characterization of compounds with significant activity against various bacteria and fungi (Desai et al., 2007). Another research effort focused on the synthesis of indoles derived from ethyl-2-benzyl-2-[N-(aryl)hydrazono]ethanoates demonstrates the potential for discovering novel antifungal agents (Ergenç et al., 1990).
Mécanisme D'action
The mechanism of action of imidazole derivatives can vary widely depending on the specific compound and its biological target. Many imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Orientations Futures
Propriétés
IUPAC Name |
ethyl 4-[[2-(1-methyl-5-phenylimidazol-2-yl)sulfanylacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-3-27-20(26)16-9-11-17(12-10-16)23-19(25)14-28-21-22-13-18(24(21)2)15-7-5-4-6-8-15/h4-13H,3,14H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPOGSAAJXCKTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-{2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-(2-ethyl-5-methylpyrrolidin-1-yl)propan-1-one](/img/structure/B2665646.png)

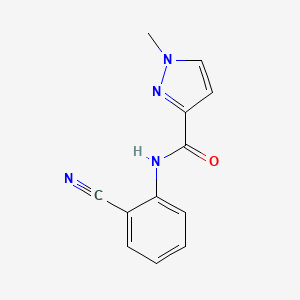
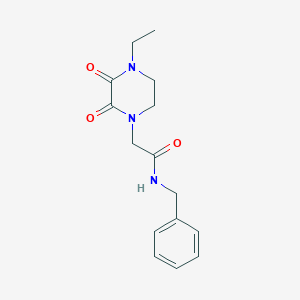
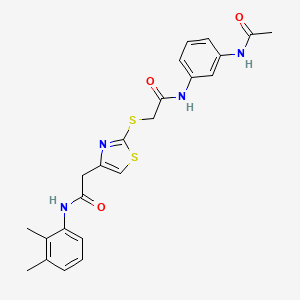
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-(4-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide](/img/structure/B2665659.png)
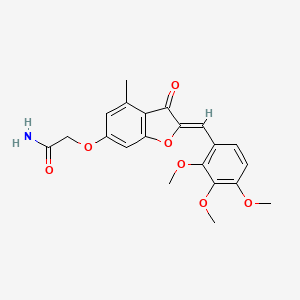
![Ethyl 4-((4-(2-(6-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2665661.png)
![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[4-(methylsulfanyl)benzyl]piperidine-3-carboxamide](/img/structure/B2665662.png)
